Z-Val-Leu-OH, also known as Z-Valine-Leucine-OH, is a peptide compound that consists of the amino acids valine and leucine with a carboxylic acid functional group at one end. The "Z" prefix indicates that the valine component is protected by a benzyloxycarbonyl (Z) group, which is commonly used in peptide synthesis to protect the amino group of the amino acid during chemical reactions. This compound has garnered interest in various scientific fields, particularly in peptide synthesis and therapeutic applications.
Z-Val-Leu-OH can be synthesized through several methods, including solid-phase peptide synthesis and solution-phase synthesis. The choice of method often depends on the desired purity and yield of the final product, as well as the specific applications for which it is intended. Research indicates that Z-Val-Leu-OH is utilized in studies related to peptide therapeutics and as a building block for more complex peptide structures .
Z-Val-Leu-OH falls under the classification of peptides, specifically dipeptides, which are compounds formed from two amino acids linked by a peptide bond. It is also categorized within the broader class of amino acid derivatives due to its structural components.
The synthesis of Z-Val-Leu-OH can be achieved through various methods, prominently including:
In SPPS, the coupling reaction usually employs reagents such as DIC (diisopropylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) along with auxiliary nucleophiles like HOBt (1-hydroxybenzotriazole) to facilitate efficient coupling while minimizing racemization . Reaction conditions such as temperature, solvent polarity, and concentration are crucial for optimizing yield and purity.
The molecular structure of Z-Val-Leu-OH consists of two main components: valine and leucine. The valine component is protected by a benzyloxycarbonyl group, which influences its reactivity during synthesis. The structure can be represented as follows:
The molecular weight of Z-Val-Leu-OH is approximately 141.18 g/mol. Its structural formula includes functional groups characteristic of peptides—specifically, an amine group from the leucine residue and a carboxylic acid from the terminal end.
Z-Val-Leu-OH undergoes several chemical reactions typical of peptides:
The stability of Z-Val-Leu-OH during synthesis can be enhanced by controlling pH and temperature conditions. Various coupling agents can minimize side reactions such as racemization, ensuring that the stereochemistry of the product remains intact .
The mechanism by which Z-Val-Leu-OH exerts its effects typically involves interactions at cellular receptors or enzymes relevant to its structure. As a dipeptide, it may influence biological pathways associated with protein synthesis or modulation of metabolic processes.
Research on similar peptides suggests that they may play roles in signaling pathways or serve as precursors to larger bioactive compounds .
Relevant data indicates that careful control over reaction conditions can yield high-purity products with minimal by-products .
Z-Val-Leu-OH has several scientific uses:
The benzyloxycarbonyl (Z) group serves as a cornerstone Nα-amine protector in peptide synthesis, particularly for dipeptides like Z-Val-Leu-OH. Its robust stability under basic conditions (e.g., piperidine/DMF) allows selective deprotection of other groups, such as tert-butyl esters, using mild acids like trifluoroacetic acid (TFA) [3] [7]. The Z group is typically removed via catalytic hydrogenation (H₂/Pd-C) or strong acids (e.g., HBr/acetic acid), generating minimal side products compared to tert-butoxycarbonyl (Boc) deprotection, which risks tert-butylation of electron-rich residues [7]. For Z-Val-Leu-OH synthesis, the Z group shields valine’s N-terminus during leucine coupling, preventing unintended nucleophilic reactions [3].
Orthogonal protection is critical to avoid premature deprotection. Valine’s carboxyl group often employs acid-labile tert-butyl esters (OtBu), while leucine’s carboxyl moiety may use phenylisopropyl ester (OPP)—cleavable under mild acidolysis (1% TFA/DCM) without disturbing OtBu or Z groups [6]. This scheme enables sequential deprotection: OPP removal permits fragment condensation, while Z cleavage occurs post-assembly. Alternative strategies include enzymatic deprotection of C-terminal tert-butyl esters using subtilisin, which hydrolyzes esters without affecting peptide bonds or Z groups [1] [3].
Table 1: Orthogonal Protecting Groups for Z-Val-Leu-OH Synthesis
| Amino Acid | Protecting Group | Function | Cleavage Method | Orthogonality |
|---|---|---|---|---|
| Val (Nα) | Z | Nα-amine protection | H₂/Pd-C or HBr/AcOH | Stable to bases, mild acids |
| Val (C) | OtBu | Carboxyl protection | TFA or enzymatic hydrolysis | Orthogonal to Z, OPP |
| Leu (C) | OPP | Carboxyl protection | 1% TFA/DCM | Orthogonal to Z, OtBu |
Carbodiimides like dicyclohexylcarbodiimide (DCC) activate carboxyl groups for amide bond formation. For Z-Val-Leu-OH, DCC with hydroxybenzotriazole (HOBt) suppresses racemization during leucine’s carboxyl activation. Adding CuCl₂ (5–10 mol%) further enhances stereoselectivity by chelating enolizable intermediates, reducing epimerization to <2% [1]. Optimal solvent systems include aprotic polar solvents (e.g., DMF or dichloromethane), maintaining reagent solubility while minimizing hydrolysis. Typical reaction conditions: –10°C for initial activation, followed by 0–4°C coupling, yielding >95% dipeptide purity [1] [3].
Racemization occurs via oxazolone intermediate formation at activated carboxyl groups. HOBt mitigates this by forming active esters, reducing enolization. CuCl₂ further stabilizes the transition state through coordination with the valine carbonyl oxygen, sterically blocking α-proton abstraction [1]. Additionally, low-temperature protocols (–20°C) minimize base-catalyzed racemization. For Z-protected segments, the electron-withdrawing nature of the Z group slightly reduces α-proton acidity, further diminishing epimerization risk compared to Fmoc-based syntheses [3].
Table 2: Coupling Reagent Performance for Z-Val-Leu-OH Formation
| Reagent System | Yield (%) | Racemization (%) | Key Advantages |
|---|---|---|---|
| DCC/HOBt | 88 | 3.5 | Cost-effective; moderate racemization |
| DCC/HOBt/CuCl₂ | 95 | <2 | Low racemization; high stereoselectivity |
| TCFH (Fluorophosphonium) | 92 | 1.8 | Fast activation; suitable for steric hindrance |
Convergent synthesis combines pre-protected fragments (e.g., Z-Val-OH and H-Leu-OPP) via fragment condensation. This approach avoids cumulative racemization risks in linear stepwise synthesis. For Z-Val-Leu-OH, Z-Val-OH is activated with BOP reagent (benzotriazolyloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and coupled to H-Leu-OPP in DMF, yielding 90–93% after 2 h [3] [7]. The OPP group is then cleaved with 1% TFA/DCM for subsequent segment coupling, while the Z group remains intact. This strategy is scalable for gram-scale production, avoiding solid-phase limitations like resin loading capacity [6] [7].
Enzymatic deprotection offers chemoselectivity unmatched by acid/base methods. Subtilisin (a bacterial protease) selectively hydrolyzes C-terminal tert-butyl esters of peptides like Z-Val-Leu-OtBu in aqueous-organic biphasic systems (e.g., phosphate buffer/acetonitrile, 1:1 v/v) [1] [8]. Conditions: pH 7.5, 37°C, 12 h, achieving >98% conversion to Z-Val-Leu-OH without Z-group cleavage or peptide bond scission. Alcalase (a subtilisin variant) further optimizes this process due to its broad ester specificity and tolerance to organic solvents (e.g., 40% DMSO) [8]. This method is ideal for acid-sensitive sequences, as it circumvents strong acids that may induce aspartimide formation or tert-butylation [1] [3].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1